molecular formula C26H34ClN5 B15112772 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15112772
M. Wt: 452.0 g/mol
InChI Key: HMVSSUCCMAFGAX-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a complex substitution pattern. Its core structure includes:

  • 5-Tert-butyl: A bulky substituent at position 5, which enhances steric shielding and may improve metabolic stability .
  • 3-(4-Chlorophenyl): An electron-withdrawing aryl group at position 3, likely influencing π-π stacking interactions with biological targets .
  • 2-Methyl: A small alkyl group at position 2, contributing to structural rigidity.

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse biological activities due to their structural versatility.

Properties

Molecular Formula

C26H34ClN5

Molecular Weight

452.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H34ClN5/c1-18-24(19-9-11-20(27)12-10-19)25-28-22(26(2,3)4)17-23(32(25)29-18)31-15-13-30(14-16-31)21-7-5-6-8-21/h9-12,17,21H,5-8,13-16H2,1-4H3

InChI Key

HMVSSUCCMAFGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, cyclopentylpiperazinyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, 4-chlorophenylboronic acid, cyclopentylpiperazine, and methyl iodide. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents, bases like K2CO3, and catalysts like Pd/C.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Cyclopentylpiperazine (target compound) balances lipophilicity and steric effects, making it suitable for targets requiring moderate membrane permeability.
  • Morpholine () and pyridinylmethylamine () derivatives exhibit lower molecular weights and altered solubility profiles, suggesting applications in peripheral targets.

Aryl Group Variations at Position 3

The 4-chlorophenyl group at position 3 is compared to other aryl substituents:

Compound Name Position 3 Substituent Biological Activity/Properties References
Target Compound 4-Chlorophenyl Electron-withdrawing; enhances receptor affinity
5-Tert-butyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Lower electronegativity; reduced binding in some assays
5-(3,5-Bis(trifluoromethyl)phenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Bis(trifluoromethyl) Strong electron-withdrawing effects; high metabolic stability

Key Insights :

  • 4-Chlorophenyl provides a balance of electronegativity and steric effects, whereas trifluoromethyl groups () offer superior metabolic stability but may increase toxicity.

Substituent Effects at Position 5

The tert-butyl group at position 5 is compared to unsubstituted analogs:

Compound Name Position 5 Substituent Impact on Properties References
Target Compound Tert-butyl Improves metabolic stability and hydrophobic interactions
7-(Piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Hydrogen Reduced steric shielding; shorter half-life in vivo

Key Insights :

  • Tert-butyl significantly enhances metabolic stability, a common strategy in CNS drug design.

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